An In-Depth Technical Guide to Fmoc-D-2-Aminoadipic Acid: Properties, Synthesis, and Strategic Applications
An In-Depth Technical Guide to Fmoc-D-2-Aminoadipic Acid: Properties, Synthesis, and Strategic Applications
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The strategic incorporation of non-canonical amino acids is a cornerstone of modern peptide-based drug discovery, offering a powerful route to overcoming the intrinsic limitations of native peptides, such as poor metabolic stability and limited conformational diversity. Among these valuable building blocks, Fmoc-D-2-aminoadipic acid stands out as a versatile component for enhancing proteolytic resistance and introducing unique structural features. This guide provides a comprehensive technical overview of Fmoc-D-2-aminoadipic acid, detailing its chemical properties, field-proven protocols for its use in solid-phase peptide synthesis (SPPS), and the strategic rationale for its inclusion in novel therapeutic and research peptides.
Introduction: The Strategic Advantage of Fmoc-D-2-Aminoadipic Acid
Fmoc-D-2-aminoadipic acid is a synthetic amino acid derivative combining three key features that make it highly valuable in peptide chemistry:
-
The Fmoc Protecting Group: The base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group is the industry standard for Nα-protection in solid-phase peptide synthesis (SPPS).[1] Its key advantage is its removal under mild basic conditions (typically piperidine in DMF), which are orthogonal to the acid-labile side-chain protecting groups and resin linkers, thus minimizing side reactions and preserving the integrity of sensitive residues.[2]
-
The D-Configuration: Nature overwhelmingly utilizes L-amino acids. Consequently, endogenous proteases exhibit high stereospecificity and rapidly degrade L-peptides, limiting their in vivo half-life and therapeutic efficacy.[3] The incorporation of a D-amino acid, such as D-2-aminoadipic acid, renders the adjacent peptide bonds unrecognizable to most proteases, significantly enhancing the peptide's resistance to enzymatic degradation and extending its biological lifetime.[4][5]
-
The Adipic Acid Side Chain: The hexanedioic acid (adipic acid) side chain provides a unique combination of length and functionality. It introduces a secondary carboxylic acid group, which can be used for further conjugation, cyclization, or to modulate the peptide's overall charge and solubility.[6] This dual-functionality opens avenues for creating complex peptide architectures and bifunctional molecules.
The convergence of these three features makes Fmoc-D-2-aminoadipic acid a strategic choice for designing peptides with improved stability, novel conformations, and expanded functional potential.[7][8]
Core Chemical and Physical Properties
A thorough understanding of the physicochemical properties of Fmoc-D-2-aminoadipic acid is critical for its effective handling, storage, and application in synthesis.
| Property | Value | Source(s) |
| Chemical Name | (2R)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}hexanedioic acid | [9] |
| Synonyms | Fmoc-D-Aad-OH, Fmoc-D-2-aminohexanedioic acid | [6] |
| CAS Number | 218457-73-9 | [6] |
| Molecular Formula | C₂₁H₂₁NO₆ | [6] |
| Molecular Weight | 383.4 g/mol | [6] |
| Appearance | White to off-white solid/powder | [10] |
| Melting Point | 139-147 °C | [6] |
| Purity | Typically ≥98% (by HPLC) | [6] |
| Storage | 2-8°C, protect from moisture | [11] |
Solubility Profile
Fmoc-protected amino acids generally exhibit good solubility in polar aprotic solvents commonly used in SPPS.[1] While quantitative data for Fmoc-D-2-aminoadipic acid is not extensively published, a qualitative solubility profile can be established based on its structural properties and data from similar compounds.
| Solvent | Qualitative Solubility | Rationale & Notes |
| DMF (N,N-Dimethylformamide) | Highly Soluble | The standard and most common solvent for SPPS, known to effectively solvate Fmoc-amino acids and peptide chains.[5] |
| NMP (N-Methyl-2-pyrrolidone) | Highly Soluble | A common alternative to DMF, with slightly higher solvating power, particularly for hydrophobic or aggregating sequences.[12] |
| DMSO (Dimethyl Sulfoxide) | Highly Soluble | A very strong solvent that can be added to DMF to enhance the solubility of difficult-to-dissolve amino acids.[1] |
| DCM (Dichloromethane) | Sparingly Soluble | Less commonly used in modern Fmoc-SPPS due to poor solvation of larger peptides and potential reactivity with piperidine.[5] |
Expert Insight: The quality of the solvent is paramount. DMF can degrade over time to form dimethylamine, which can cause premature deprotection of the Fmoc group. Always use high-purity, amine-free DMF for all steps of the synthesis.[13]
Application in Solid-Phase Peptide Synthesis (SPPS)
The integration of Fmoc-D-2-aminoadipic acid into a peptide sequence follows the standard, cyclical workflow of Fmoc-SPPS. The process involves the sequential deprotection of the Nα-Fmoc group and coupling of the next activated amino acid.
Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Detailed Experimental Protocols
The following protocols are provided as a robust starting point. Optimization may be required based on the specific peptide sequence, resin, and synthesis scale.
Protocol 1: Nα-Fmoc Group Deprotection
This step exposes the free amine on the resin-bound peptide, preparing it for the subsequent coupling reaction.
-
Resin Preparation: Swell the peptide-resin in DMF for 30-60 minutes in the reaction vessel. Drain the solvent.
-
First Deprotection: Add a solution of 20% (v/v) piperidine in DMF to the resin. Agitate via nitrogen bubbling or mechanical shaking for 5 minutes. Drain the solution.[14]
-
Second Deprotection: Add a fresh portion of 20% piperidine in DMF and agitate for 15-20 minutes to ensure complete removal of the Fmoc group.[15]
-
Washing: Drain the deprotection solution. Wash the resin thoroughly to remove all traces of piperidine and the dibenzofulvene-piperidine adduct. A typical wash cycle is: DMF (x5), DCM (x3), and DMF (x3).[16]
Self-Validation: The completion of the deprotection step can be monitored by taking a small sample of the drained piperidine solution, diluting it with solvent, and measuring its UV absorbance. The dibenzofulvene byproduct has a strong chromophore, and a stable reading after the second treatment indicates the reaction is complete.[17]
Protocol 2: Coupling of Fmoc-D-2-aminoadipic acid (HATU Activation)
This protocol uses HATU, a highly effective aminium-based coupling reagent that promotes rapid and efficient amide bond formation with minimal racemization.[18] It is analogous to the protocol used for other acidic amino acids like Fmoc-Glu(OtBu)-OH.[16]
-
Reagent Preparation (Pre-activation): In a separate vessel, dissolve Fmoc-D-2-aminoadipic acid (3-5 equivalents relative to resin loading) and HATU (2.9-4.9 equivalents) in a minimal volume of DMF.
-
Activation: Add a tertiary base, typically N,N-diisopropylethylamine (DIPEA) (6-10 equivalents), to the amino acid/HATU mixture. Allow the solution to pre-activate for 1-5 minutes. The solution will typically change color.
-
Coupling Reaction: Immediately add the activated amino acid solution to the washed, deprotected peptide-resin from Protocol 1.
-
Reaction Time: Agitate the mixture at room temperature for 30-90 minutes. Longer coupling times may be necessary for sterically hindered residues or as the peptide chain elongates.
-
Washing: Once the reaction is complete (see below), drain the coupling solution and wash the resin thoroughly with DMF (x5) to remove excess reagents and byproducts.
Self-Validation (Kaiser Test): The completion of the coupling reaction is critical and must be verified. The Kaiser test detects free primary amines on the resin.
-
Procedure: Take a few beads of resin, wash them thoroughly with ethanol, and add solutions of potassium cyanide, ninhydrin, and phenol. Heat for 5 minutes.
-
Result: A blue or purple color indicates the presence of free amines and an incomplete coupling reaction (a "positive" test). A yellow or colorless result indicates complete coupling (a "negative" test).[16] If the test is positive, the coupling step should be repeated ("double coupling").
Caption: Simplified mechanism of amino acid activation and coupling in SPPS.
Characterization and Quality Control
Ensuring the purity and identity of Fmoc-D-2-aminoadipic acid is essential for successful peptide synthesis.
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary method for assessing the purity of Fmoc-amino acids.
-
Method: Reversed-phase HPLC (RP-HPLC) is typically used. A C18 column is standard, with a mobile phase gradient of water and acetonitrile, both containing an ion-pairing agent like 0.1% trifluoroacetic acid (TFA).[14]
-
Detection: The Fmoc group possesses a strong UV chromophore, allowing for sensitive detection at wavelengths around 265 nm or 301 nm.
-
Chiral HPLC: To confirm enantiomeric purity, specialized chiral stationary phases (e.g., polysaccharide-based columns) are required to separate the D- and L-enantiomers.[9][19]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is used to confirm the chemical structure of the molecule. Based on the structure of Fmoc-D-2-aminoadipic acid and reference spectra for related compounds, the following proton signals are expected (in a suitable deuterated solvent like DMSO-d₆ or CDCl₃):
-
Aromatic Protons (Fmoc group): A series of multiplets between ~7.2 and 7.9 ppm.
-
CH and CH₂ (Fmoc group): Signals around ~4.2-4.4 ppm.
-
α-Proton (on the chiral center): A multiplet, typically around ~4.0-4.3 ppm.
-
Side Chain CH₂ Protons: A series of multiplets in the aliphatic region, typically between ~1.5 and 2.4 ppm.
-
Carboxylic Acid Protons: Very broad signals, often not observed unless under specific conditions.
Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the compound, providing definitive identification. The expected mass would correspond to [M+H]⁺ or [M+Na]⁺.
Strategic Considerations and Advanced Applications
The decision to incorporate Fmoc-D-2-aminoadipic acid should be driven by the desired final properties of the peptide.
-
Enhancing Metabolic Stability: The primary driver for using a D-amino acid is to create peptides for in vivo applications. By replacing a native L-amino acid at a known protease cleavage site, the peptide's half-life can be dramatically increased. This is a critical strategy in the development of peptide therapeutics.[8][20]
-
Inducing Secondary Structures: The introduction of a D-amino acid can disrupt α-helical structures or, conversely, stabilize β-turn conformations.[21] This conformational influence can be used to fine-tune receptor binding affinity and specificity.
-
Site for Conjugation and Cyclization: The adipic acid side chain contains a terminal carboxylic acid. If this group is orthogonally protected during synthesis (e.g., as a tert-butyl ester), it can be selectively deprotected while the peptide is still on the resin. The exposed carboxylate can then be used as a handle for:
-
Peptide Cyclization: Forming a lactam bridge with a side-chain amine (e.g., Lys, Orn).
-
Conjugation: Attaching labels (fluorophores, biotin), polymers (PEG), or other molecules to impart new functionalities.[22]
-
While specific examples of marketed drugs containing D-2-aminoadipic acid are not prominent, its precursor, α-aminoadipic acid, is a known intermediate in the biosynthesis of penicillin and cephalosporin antibiotics.[23] Its utility in modern drug design lies in the rational engineering of peptides to enhance their pharmacological properties.[24]
Safety and Handling
Based on safety data sheets for Fmoc-amino acids and aminoadipic acid, the compound is generally considered to have low acute toxicity but should be handled with standard laboratory precautions.
-
Hazards: May cause skin, eye, and respiratory irritation.[25][26]
-
Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid creating dust.[27]
-
Storage: Store in a tightly sealed container in a cool, dry place (2-8°C) to prevent degradation from moisture and heat.[3]
-
Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
Conclusion
Fmoc-D-2-aminoadipic acid is more than just another building block; it is a strategic tool for the medicinal chemist and peptide scientist. Its unique combination of a D-enantiomeric center for proteolytic stability and a functionalized side chain for molecular engineering provides a robust platform for developing next-generation peptide-based therapeutics and advanced biochemical probes. By understanding its core properties and employing validated synthesis protocols, researchers can effectively harness its potential to create peptides with superior stability, tailored conformations, and novel functionalities.
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